Diallyl malonate
CAS No.: 1797-75-7
Cat. No.: VC21239865
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797-75-7 |
---|---|
Molecular Formula | C9H12O4 |
Molecular Weight | 184.19 g/mol |
IUPAC Name | bis(prop-2-enyl) propanedioate |
Standard InChI | InChI=1S/C9H12O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-4H,1-2,5-7H2 |
Standard InChI Key | AOESAXAWXYJFNC-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)CC(=O)OCC=C |
Canonical SMILES | C=CCOC(=O)CC(=O)OCC=C |
Introduction
Chemical Identity and Structural Characteristics
Diallyl malonate is the diallyl ester of malonic acid, featuring two allyl ester groups (CH₂=CH-CH₂-O-) connected to a central malonic acid structure. Similar to other malonic esters, it contains a methylene group positioned between two carbonyl functionalities, which confers special reactivity to the central carbon atom. The molecular formula of diallyl malonate is C₉H₁₂O₄, with a structure that can be represented as (CH₂=CH-CH₂-O-CO)₂CH₂.
The presence of two carbonyl groups adjacent to the central methylene carbon creates a significant increase in acidity of these hydrogen atoms, making them considerably more acidic than hydrogens attached to alkyl groups. This heightened acidity, analogous to that observed in diethyl malonate, enables the formation of stabilized carbanions when treated with appropriate bases . The allyl groups in diallyl malonate introduce additional reactivity through their terminal alkene functionalities, distinguishing it from more commonly utilized diethyl malonate.
Reactivity and Chemical Properties
The chemical behavior of diallyl malonate combines the characteristic reactivity patterns of malonic esters with the additional functionality of the allyl groups. Several key aspects of its reactivity profile include:
Acidity and C-H Activation
Like other malonic esters, diallyl malonate possesses acidic hydrogens at the α-position between the two carbonyl groups. These hydrogens can be readily abstracted by bases such as sodium ethoxide or potassium tert-butoxide, forming a resonance-stabilized carbanion. This enhanced acidity is essential for alkylation reactions in organic synthesis .
Olefinic Functionality
The terminal alkene groups in diallyl malonate provide additional reactive sites for transformations such as hydroalumination, cross-metathesis, or palladium-catalyzed reactions. This dual functionality makes diallyl malonate particularly useful in certain synthetic contexts where subsequent manipulation of the allyl groups is desired.
Applications in Organic Synthesis
Diallyl malonate has found significant utility in organic synthesis, particularly in the construction of complex molecules. The most notable applications include:
Synthetic Precursor in Natural Product Synthesis
In the total synthesis of (±)-vibralactone, diallyl malonate serves as a key starting material. The synthesis begins with the prenylation of diallyl malonate to afford compound 5, which subsequently undergoes a malonate dimethoxymethylation reaction under soft enolization conditions using TiCl₄, NEt₃, and trimethylorthoformate .
Substrate for Selective Transformations
The research on vibralactone synthesis demonstrated attempts to achieve selective reduction of diallyl malonate derivatives with DIBAL-H. These efforts revealed interesting chemoselectivity challenges, with hydroalumination of the allyl groups competing with the intended carbonyl reduction .
Precursor to β-Lactone Structures
The palladium-catalyzed deallylative cyclization approach developed in the vibralactone synthesis represents an innovative application of allyl esters in forming strained ring systems. This methodology, described as "a novel approach to the synthesis of β-lactones," highlights the utility of allyl ester functionality in diallyl malonate .
Synthetic Challenges and Considerations
Working with diallyl malonate presents specific challenges that require careful experimental design:
Selectivity Issues in Reduction Reactions
As observed in the vibralactone synthesis research, selective reduction of diallyl malonate derivatives can be problematic. When treated with DIBAL-H, competing hydroalumination of the allyl groups can occur, leading to complex product mixtures including propyl ester derivatives .
Strategy Adaptation for Synthetic Routes
The researchers working on vibralactone synthesis had to modify their synthetic strategy due to these selectivity issues, ultimately turning to a mixed allyl ester/Weinreb amide derivative to achieve the desired chemoselective reduction. This adaptation illustrates the importance of considering the reactivity of all functional groups when designing reactions involving diallyl malonate .
Comparison with Other Malonic Esters
Diallyl malonate belongs to the broader family of malonic esters, which includes more commonly used variants such as dimethyl and diethyl malonate. Understanding the relative properties helps contextualize its utility:
Structural Comparison with Diethyl Malonate
While diethyl malonate consists of two ethyl ester groups attached to the malonic acid core, diallyl malonate features allyl groups that introduce terminal alkene functionality. Diethyl malonate is more extensively documented in the literature, occurring naturally in grapes and strawberries and finding applications in perfumes and the synthesis of various compounds including barbiturates, artificial flavorings, and vitamins .
Advanced Research Applications
Recent research has demonstrated sophisticated applications of diallyl malonate in complex organic synthesis:
Palladium-Catalyzed Transformations
The deallylative cyclization developed in the vibralactone synthesis represents an innovative application of diallyl malonate derivatives in modern organic synthesis. The researchers reported "a remarkably rapid reaction resulting in the desired intramolecular substitution to form β-lactone" in 95% yield, highlighting the synthetic potential of these compounds .
Stereochemical Control
The vibralactone synthesis also demonstrated the utility of diallyl malonate derivatives in establishing stereochemical control. The researchers achieved "near-perfect diastereofacial selectivity" in establishing a stereogenic center using a chelation-controlled approach .
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